2-Fluorothiophenol

概要

説明

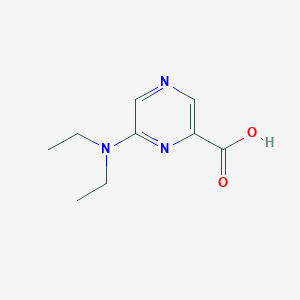

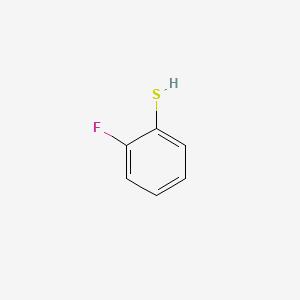

2-Fluorothiophenol (2-FTP) is an organic compound with the molecular formula C6H4FOS. It is a colorless liquid that is soluble in water and organic solvents. 2-FTP is used as a reagent in organic synthesis and has been studied extensively in recent years for its potential applications in the fields of medicine and biochemistry.

科学的研究の応用

Structural Elucidation and Spectroscopy

- Fourier Transform Microwave Spectroscopy : 2-Fluorothiophenol (2FTPh) was analyzed using Fourier transform microwave (FTMW) spectroscopy, revealing details about its rotational transitions and conformers (Sun & Wijngaarden, 2017).

Fluorometric Assays

- Carbohydrate Quantification : An assay using a derivative of this compound demonstrated effective quantification of carbohydrates, applicable to both monosaccharides and complex carbohydrates (Zhu & Nothnagel, 1991).

Material Science and Nonlinear Optical Properties

- Nonlinear Optical (NLO) Properties : Studies on terthiophene-o-carborane dyads and triads linked with this compound derivatives revealed significant insights into their NLO properties, which are crucial for material science applications (Feng et al., 2021).

Intramolecular Interactions

- Intramolecular Hydrogen Bonding : Research on this compound highlighted the existence of an intramolecular hydrogen bond and its role in conformational preferences, contributing to a deeper understanding of molecular interactions (Zeoly, Coelho, & Cormanich, 2019).

Chemosensors and Fluorometric Sensing

- Metal Ion Detection : A study involving a derivative of this compound demonstrated its potential as a chemosensor for detecting Cu(II) and Zn(II) ions, indicating its utility in environmental and biochemical sensing applications (Guo et al., 2018).

Synthesis and Chemical Reactions

- Synthetic Processes : Research on the preparation of 4-fluorothiophenol from 4-fluorobenzenesulphonyl chloride provided insights into efficient synthesis methods and chemical reactions involving fluorothiophenol derivatives (Fiege et al., 1998).

Organometallic Chemistry

- Organomercury, -Tin, and -Lead Derivatives : A study exploring the fluorine chemical shifts in compounds derived from this compound enhanced understanding of steric hindrance and intramolecular coordination in organometallic chemistry (Kravtsov et al., 1972).

Polymer Science and Optoelectronics

- Polymer Light-Emitting Diodes : The use of 4-fluorothiophenol in modifying the anode of top-emitting polymer light-emitting diodes (T-PLED) demonstrated its role in enhancing device performance, crucial for optoelectronic applications (Chong et al., 2006).

Safety and Hazards

将来の方向性

A combined experimental and theoretical study on DEA in relation to 2-Fluorothiophenol has been conducted . The study investigates the thermochemistry and dynamics of neutral HF formation through DEA as a means to lower the threshold for dissociation upon electron capture to these compounds . This approach may offer a path for tailoring new and efficient radiosensitizers .

作用機序

Target of Action

It’s known that thiophenols, in general, can interact with various biological targets due to their sulfur-containing phenolic group .

Mode of Action

The presence of a fluorine atom and a sulfur-containing phenolic group suggests that it may interact with its targets through hydrogen bonding or other types of molecular interactions .

Biochemical Pathways

Thiophenols are known to participate in various biochemical reactions due to their reactivity .

Pharmacokinetics

The compound’s small size and the presence of a polar sulfur-containing phenolic group suggest that it may have good bioavailability .

Result of Action

Thiophenols are known to exhibit various biological activities, which suggests that 2-fluorothiophenol may also have significant effects at the molecular and cellular levels .

特性

IUPAC Name |

2-fluorobenzenethiol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5FS/c7-5-3-1-2-4-6(5)8/h1-4,8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WJTZZPVVTSDNJJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)F)S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5FS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70334283 | |

| Record name | 2-Fluorothiophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70334283 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

128.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

2557-78-0 | |

| Record name | 2-Fluorothiophenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2557-78-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Fluorothiophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70334283 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Fluorothiophenol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the role of intramolecular hydrogen bonding in the photodissociation of 2-fluorothiophenol?

A1: Research has shown that the strength of the intramolecular hydrogen bond in this compound influences its photodissociation dynamics. As internal energy increases in the excited state (S1), the hydrogen bond weakens, increasing molecular floppiness. This structural change disrupts the nonadiabatic transition probability at the conical intersection, ultimately influencing the photodissociation pathway []. In contrast, 2-chlorothiophenol, with a stronger intramolecular hydrogen bond, maintains planarity and exhibits a constant nonadiabatic transition probability over a wider energy range [].

Q2: How does the structure of this compound affect its S-H bond dissociation dynamics?

A2: The S-H bond in this compound exhibits tunneling predissociation dynamics influenced by the nearby S2 (πσ*) state, which is repulsive along the S-H bond extension coordinate []. Studies utilizing picosecond time-resolved pump-probe spectroscopy on jet-cooled molecules reveal that specific vibrational mode excitations and SH/SD substitutions significantly impact the tunneling dynamics []. These findings provide valuable insights into the multidimensional aspects of the S1/S2 conical intersection and its shaping of adiabatic tunneling potential energy surfaces [].

Q3: Can this compound form hydrogen bonds, and if so, what type?

A3: Contrary to some previous findings, research confirms the presence of an intramolecular hydrogen bond in the cis conformer of this compound []. This bond, primarily electrostatic in nature, significantly influences the compound's conformational preferences []. Interestingly, this compound can also engage in unconventional S-H···O hydrogen bonding, as observed in its complex with water molecules [].

Q4: What is the significance of the Autler-Townes splitting observed in this compound?

A4: The observation of Autler-Townes splitting in this compound, a polyatomic molecule, represents a significant scientific advancement []. This phenomenon, involving the interaction of a strong laser field with an atomic or molecular transition, results in the splitting of the energy levels of the atom or molecule []. This observation provides valuable insights into the light-matter interaction in complex molecular systems like this compound.

Q5: What are the potential applications of this compound in material science?

A5: this compound has shown promise in material science, particularly in the development of efficient and bright green InP quantum dot light-emitting diodes (LEDs) []. When applied as a self-assembled monolayer, it enhances interfacial charge transport between the hole transport layer and quantum dots, improving device performance []. This application highlights the potential of this compound in optoelectronic applications.

Q6: How has computational chemistry been used to study this compound?

A6: Computational chemistry plays a vital role in understanding this compound's properties and behavior. Researchers have employed techniques like Natural Bond Orbital Analysis to investigate its intramolecular hydrogen bonding and JFH spin-spin coupling constants []. Additionally, semiclassical tunneling rate calculations based on the Wentzel-Kramers-Brillouin (WKB) approximation or Zhu-Nakamura (ZN) theory, utilizing ab initio potential energy surfaces, have been conducted to study its S-H bond dissociation dynamics []. These computational approaches provide a deeper understanding of the compound's structure and reactivity, paving the way for further exploration of its potential applications.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

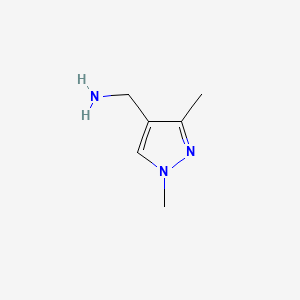

![5-[(2,4-dichlorophenoxy)methyl]-4-methyl-4H-1,2,4-triazole-3-thiol](/img/structure/B1332008.png)

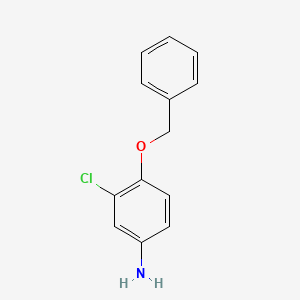

![(3aR,4S,9bS)-6-hydroxy-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylic acid](/img/structure/B1332012.png)

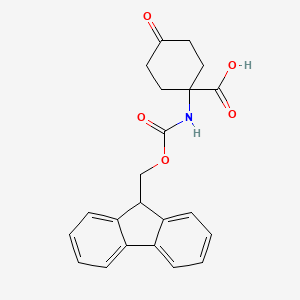

![8-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-1,4-dioxaspiro[4.5]decane-8-carboxylic acid](/img/structure/B1332016.png)

![[(3R)-1-azabicyclo[2.2.2]octan-3-yl] acetate](/img/structure/B1332023.png)